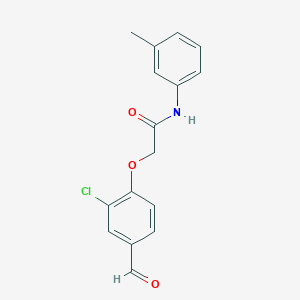
2-(2-chloro-4-formylphenoxy)-N-(3-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chloro-4-formylphenoxy)-N-(3-methylphenyl)acetamide, also known as CFMAC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. CFMAC belongs to the class of amide compounds and is synthesized through a multi-step process involving various reagents and solvents.
Mecanismo De Acción
The exact mechanism of action of 2-(2-chloro-4-formylphenoxy)-N-(3-methylphenyl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer cell growth. 2-(2-chloro-4-formylphenoxy)-N-(3-methylphenyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the production of inflammatory mediators. 2-(2-chloro-4-formylphenoxy)-N-(3-methylphenyl)acetamide also inhibits the activity of certain signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and physiological effects:
2-(2-chloro-4-formylphenoxy)-N-(3-methylphenyl)acetamide has been shown to have various biochemical and physiological effects in animal models. It has been shown to reduce inflammation and pain in animal models of inflammation and arthritis. 2-(2-chloro-4-formylphenoxy)-N-(3-methylphenyl)acetamide has also been shown to reduce fever in animal models of fever. In addition, 2-(2-chloro-4-formylphenoxy)-N-(3-methylphenyl)acetamide has been shown to inhibit cancer cell growth and induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-chloro-4-formylphenoxy)-N-(3-methylphenyl)acetamide has several advantages for lab experiments, including its ability to inhibit inflammation and cancer cell growth, as well as its ease of synthesis. However, there are also some limitations to using 2-(2-chloro-4-formylphenoxy)-N-(3-methylphenyl)acetamide in lab experiments, such as its limited solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the study of 2-(2-chloro-4-formylphenoxy)-N-(3-methylphenyl)acetamide, including its potential use as a therapeutic agent for various diseases, such as cancer and inflammation. Further studies are needed to fully understand the mechanism of action of 2-(2-chloro-4-formylphenoxy)-N-(3-methylphenyl)acetamide and its potential side effects. In addition, the development of new synthesis methods for 2-(2-chloro-4-formylphenoxy)-N-(3-methylphenyl)acetamide could lead to the production of more potent and effective derivatives of the compound.
Métodos De Síntesis
The synthesis of 2-(2-chloro-4-formylphenoxy)-N-(3-methylphenyl)acetamide involves a multi-step process that begins with the reaction of 2-chloro-4-formylphenol with 3-methylaniline in the presence of a base to form 2-(2-chloro-4-formylphenoxy)-N-(3-methylphenyl)acetamide. The reaction is carried out in a solvent, such as ethanol or methanol, at a specific temperature and for a specific time. The product is then purified through various techniques, such as recrystallization or column chromatography, to obtain a pure form of 2-(2-chloro-4-formylphenoxy)-N-(3-methylphenyl)acetamide.
Aplicaciones Científicas De Investigación
2-(2-chloro-4-formylphenoxy)-N-(3-methylphenyl)acetamide has been extensively studied for its potential therapeutic properties in various fields of scientific research, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. 2-(2-chloro-4-formylphenoxy)-N-(3-methylphenyl)acetamide has also been investigated for its potential use as an anti-cancer agent due to its ability to inhibit cancer cell growth and induce apoptosis.
Propiedades
IUPAC Name |
2-(2-chloro-4-formylphenoxy)-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3/c1-11-3-2-4-13(7-11)18-16(20)10-21-15-6-5-12(9-19)8-14(15)17/h2-9H,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WANOPLVRRCDWJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)COC2=C(C=C(C=C2)C=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chloro-4-formylphenoxy)-N-(3-methylphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

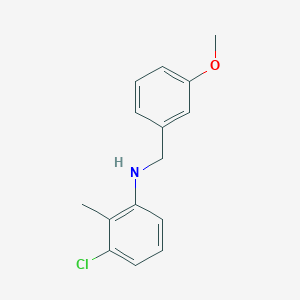
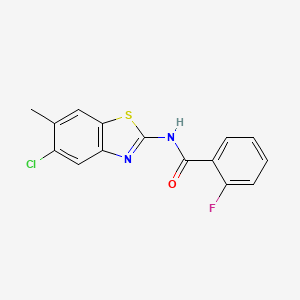
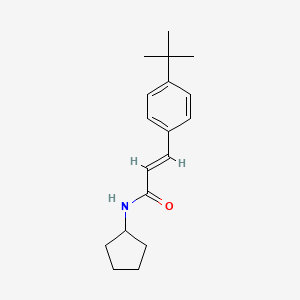
![7-butyl-8,9-dimethyl-2-(4-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5885025.png)
![6-{[4-(methylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5885026.png)
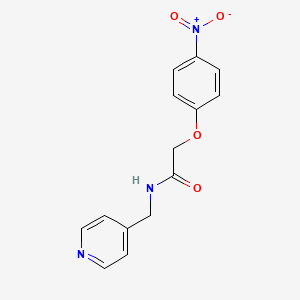
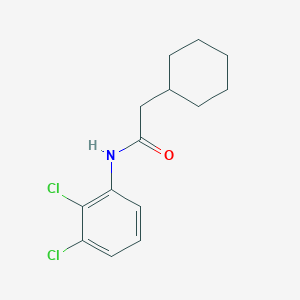
![ethyl 1-[(6-chloro-4-oxo-4H-chromen-3-yl)methyl]-4-piperidinecarboxylate](/img/structure/B5885048.png)
![3-[(3-fluorobenzyl)thio]-5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5885051.png)
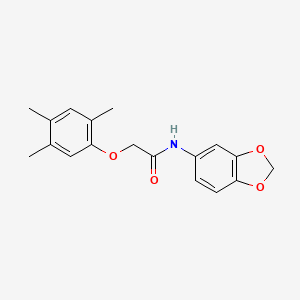

![5-chloro-2-[(5-chloro-2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5885078.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5885082.png)
